molecular formula C9H13ClO4 B2657260 2-[(Tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid CAS No. 2445790-32-7

2-[(Tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid

Cat. No.: B2657260
CAS No.: 2445790-32-7
M. Wt: 220.65
InChI Key: DYGUFZIXIONQSH-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions .

Preparation Methods

The synthesis of 2-[(Tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction can be carried out in various solvents, including tetrahydrofuran (THF) and acetonitrile (MeCN), under ambient or slightly elevated temperatures . Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

2-[(Tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents for these reactions include TFA, HCl, and various nucleophiles. Major products formed from these reactions include deprotected amines and substituted cyclopropane derivatives .

Scientific Research Applications

2-[(Tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate. The deprotection mechanism involves the cleavage of the Boc group under acidic conditions, resulting in the release of the free amine .

Comparison with Similar Compounds

Similar compounds to 2-[(Tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid include:

These compounds also feature the Boc protecting group but differ in their specific structures and applications. The uniqueness of this compound lies in its specific cyclopropane structure and the presence of a chlorine atom, which allows for unique substitution reactions.

Properties

IUPAC Name

1-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO4/c1-8(2,3)14-6(11)5-4-9(5,10)7(12)13/h5H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGUFZIXIONQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC1(C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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